N-(2-(氮杂环丁烷-1-基)-2-(噻吩-3-基)乙基)-2,5-二甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

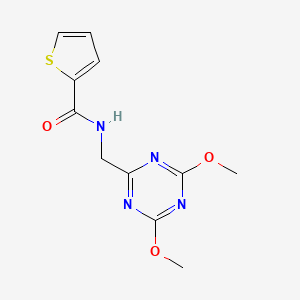

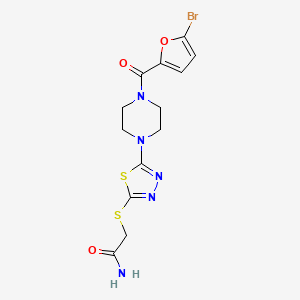

The compound N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a chemical entity that appears to be related to sulfonamide derivatives. While the provided papers do not directly discuss this compound, they do provide insight into the chemistry of related sulfonamide compounds. For instance, the first paper discusses the N-alkylation of 2-azidobenzenesulfonamide, which is a key step in the synthesis of various sulfonamide derivatives . The second paper describes the synthesis of a bi-triazole precursor, which is another example of the diverse chemistry involving sulfonamide groups .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves N-alkylation reactions. In the first paper, N-alkylation of 2-azidobenzenesulfonamide with an alkyl halide leads to the formation of an N-alkyl sulfonamide, which can further undergo intramolecular reactions to form complex heterocyclic structures . The second paper outlines a two-step synthesis of a bi-triazole precursor starting from an amino alcohol, leading to a sulfonamide with azide functional groups . These methods could potentially be adapted for the synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to various aromatic or aliphatic systems. In the context of the provided papers, NMR, IR spectroscopy, and elemental analysis are used to establish the chemical structures of the synthesized compounds . These techniques would be essential in analyzing the molecular structure of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide, ensuring the correct attachment of the azepan (a seven-membered heterocyclic ring), thiophene, and dimethoxybenzene moieties to the sulfonamide core.

Chemical Reactions Analysis

The chemical reactions involving sulfonamide derivatives can be quite diverse. The first paper indicates that after N-alkylation, the sulfonamide can participate in intramolecular aminohydroxylation, leading to the formation of complex heterocycles . The presence of azide groups in the compounds discussed in the second paper suggests that these moieties could be used in click chemistry reactions, such as the Huisgen cycloaddition, to form triazole rings . These reactions could be relevant when considering the reactivity of the azepan and thiophene groups in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different functional groups, such as azides, amines, and ethers, can affect properties like solubility, melting point, and reactivity. The papers do not provide specific data on these properties, but techniques such as NMR and IR spectroscopy can give insights into the electronic environment of the molecules, which is related to their chemical behavior . The azepan and thiophene rings, along with the dimethoxy groups, would contribute to the overall polarity and potential hydrogen bonding capability of the compound, affecting its solubility and interaction with biological targets.

科学研究应用

药物发现中的氮杂环丁烷类化合物

氮杂环丁烷类化合物由于其结构多样性而表现出多种药理特性,使其成为发现新治疗剂的宝贵资源。氮杂环丁烷衍生物被认为在治疗多种疾病(包括癌症、结核病、阿尔茨海默病和微生物感染)方面具有潜力。它们作为优化活性选择性的药物开发的基础,突出了氮杂环丁烷在药物化学和药物设计中的重要性 (高锋 扎 等,2019).

药物化学中的噻吩取代化合物

噻吩取代化合物作为生物活性分子在药物设计中至关重要。噻吩环并入嘌呤和嘧啶核碱基、核苷及其类似物已显示出显着的药用潜力。这些修饰导致具有抗病毒、抗肿瘤、抗分枝杆菌和抗帕金森病活性的化合物。这强调了噻吩作为具有潜在治疗应用的生物活性化合物开发中的多功能构建模块的作用 (T. 奥斯特洛夫斯基,2022).

合成化学中的二甲氧基苯磺酰胺

二甲氧基苯磺酰胺及其衍生物在合成化学中发挥着重要作用,尤其是在新型保护基团的开发中。这些基团在复杂分子的合成中至关重要,为调节官能团的反应性和促进多步合成过程提供了途径。在保护基团的背景下探索二甲氧基苯磺酰胺衍生物表明它们在推进合成方法和为各种应用创造新化合物方面具有潜在的实用性 (B. 阿米特 等,1974).

属性

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4S2/c1-25-17-7-8-19(26-2)20(13-17)28(23,24)21-14-18(16-9-12-27-15-16)22-10-5-3-4-6-11-22/h7-9,12-13,15,18,21H,3-6,10-11,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBKOIVXTMPYOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,5-dioxopyrrolidin-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2520663.png)

![7-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2520664.png)

![1-(2-Methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2520665.png)

![N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2520667.png)

![3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2520671.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2520676.png)

![2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B2520678.png)

![2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2520680.png)